molecular formula C21H16BrClO3 B5390371 (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5390371
M. Wt: 431.7 g/mol
InChI Key: RIWKCTSTNKQPIB-MDZDMXLPSA-N
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Description

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a furan ring, a phenyl group, and halogenated phenoxy and methyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions using suitable halogenated phenols and alkylating agents.

    Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine sources under controlled conditions.

    Formation of the propenone moiety: This involves the condensation of the furan derivative with a substituted benzaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic substitution conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE: shares similarities with other halogenated phenoxy derivatives and furan-containing compounds.

Uniqueness

  • The unique combination of halogenated phenoxy and furan moieties in this compound distinguishes it from other compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClO3/c1-14-2-4-15(5-3-14)20(24)10-9-17-7-8-18(26-17)13-25-21-11-6-16(22)12-19(21)23/h2-12H,13H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWKCTSTNKQPIB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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